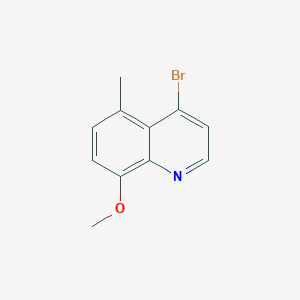

4-Bromo-8-methoxy-5-methylquinoline

Overview

Description

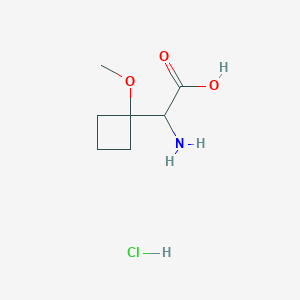

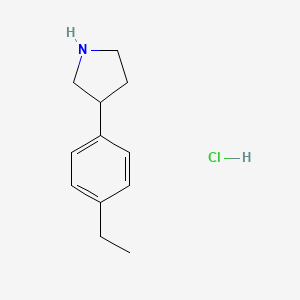

4-Bromo-8-methoxy-5-methylquinoline is a halogenated heterocycle . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of quinoline and its analogues has seen significant advances in recent years . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The empirical formula of 4-Bromo-8-methoxy-5-methylquinoline is C10H8BrNO . It has a molecular weight of 238.08 .Physical And Chemical Properties Analysis

4-Bromo-8-methoxy-5-methylquinoline is a solid . Its molecular weight is 238.08 .Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-8-methoxy-5-methylquinoline and its derivatives are significant in the field of organic synthesis and chemical studies. For instance, the compound is involved in the synthesis of bromophenols and brominated tetrahydroisoquinolines derived from the red alga Rhodomela confervoides, demonstrating its utility in natural product chemistry and marine pharmacology (Ma et al., 2007). Similarly, the synthesis and characterization of Schiff base ligands derived from 4-Bromo-8-methoxy-5-methylquinoline, and their metal complexes, highlight the compound's role in the formation of potential metal-organic frameworks or coordination compounds with potential biological activities (Siddappa & Sultana Mayana, 2014).

Biological Activities and Applications

Research indicates that derivatives of 4-Bromo-8-methoxy-5-methylquinoline have been synthesized and evaluated for their biological activities. For example, the synthesis of 4-anilino-8-methoxy-2-phenylquinoline derivatives has been investigated for their antiproliferative activities, demonstrating the compound's potential in medicinal chemistry, particularly in the development of anti-cancer agents (Yeh-long Chen et al., 2006). Another study synthesized 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, which were found to be inhibitors of steroid 5alpha reductases, indicating potential therapeutic applications in diseases influenced by steroid metabolism (Baston et al., 2000).

Advanced Synthesis and Structural Studies

Further research has delved into advanced synthesis techniques and structural studies involving 4-Bromo-8-methoxy-5-methylquinoline derivatives. Studies have reported the synthesis of complex molecules like 4-bromo-1,2-dihydroisoquinolines, revealing insights into the mechanisms of bromonium ylide formation, an intermediate that can be crucial in synthetic organic chemistry (He et al., 2016). Additionally, the creation and structural elucidation of brominated hydroxyquinolines have contributed to understanding their photolabile properties, opening avenues for their use as protecting groups in photochemistry (Fedoryak & Dore, 2002).

Safety and Hazards

properties

IUPAC Name |

4-bromo-8-methoxy-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-4-9(14-2)11-10(7)8(12)5-6-13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPFNUDCPQXBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=NC2=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-8-methoxy-5-methylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)

![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)

![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)

![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382599.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)

![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)